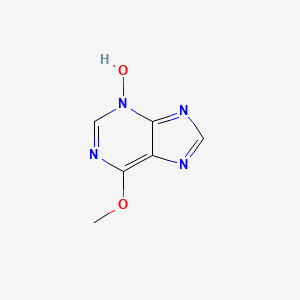

6-Methoxy-3H-purin-3-ol

Description

6-Methoxy-3H-purin-3-ol (also referred to as 6-methoxypurine 3-oxide) is a purine derivative characterized by a methoxy group at the 6-position and an N-oxide functional group at the 3-position. Its synthesis involves two primary routes:

Oxidation of 6-Methoxypurine: Treatment of 6-methoxypurine with trifluoroacetic acid (TFA) and 30% hydrogen peroxide (H₂O₂) at room temperature yields 6-methoxypurine 3-oxide as a white granular solid (66% yield). The product is confirmed via paper chromatography and recrystallization from water and n-propanol .

Displacement Reaction: Reaction of 6-chloropurine 3-oxide with sodium methoxide in methanol under reflux conditions provides 6-methoxypurine 3-oxide in 36% yield. Structural confirmation includes NMR, elemental analysis (±0.4% C, H, N), and chromatographic homogeneity .

The compound’s stability is notable in alkaline solutions but diminishes in acidic media, where it hydrolyzes to hypoxanthine 3-oxide .

Properties

IUPAC Name |

3-hydroxy-6-methoxypurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6-4-5(8-2-7-4)10(11)3-9-6/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLECASLGKSDDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC=N2)N(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678244 | |

| Record name | 6-Methoxy-3H-purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19039-46-4 | |

| Record name | 6-Methoxy-3H-purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3H-purin-3-ol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available purine derivatives.

Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Hydroxylation: The hydroxyl group at the 3-position can be introduced through hydrolysis reactions, often using acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3H-purin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

6-Methoxy-3H-purin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Methoxy-3H-purin-3-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Rf Values of Purine 3-Oxides in Different Solvents

| Compound | Solvent A | Solvent B | Solvent C |

|---|---|---|---|

| This compound | 0.50 | 0.63 | 0.02 |

| Purine-6-sulfonate 3-oxide | 0.07 | 0.80 | 0.26 |

| 6-Methylsulfonylpurine 3-oxide | 0.36 | 0.70 | 0.50 |

| Adenine 3-oxide | 0.365 | 0.40 | 0.40 |

| Hypoxanthine 3-oxide | 0.30 | 0.68 | 0.18 |

Key Observations :

- The methoxy substituent in this compound confers moderate polarity, reflected in its intermediate Rf values compared to sulfonate (more polar) and sulfonyl (less polar) analogs.

- Adenine 3-oxide’s lower Rf in solvent B highlights the influence of the amino group on solubility.

Chemical Reactivity and Stability

Synthesis Pathways :

- This compound is synthesized via oxidation or displacement, whereas Purine-6-sulfonate 3-oxide requires sulfonation of 6-mercaptopurine followed by oxidation .

- 6-Methylsulfonylpurine 3-oxide is produced by oxidizing 6-methylmercaptopurine 3-oxide with peroxytrifluoroacetic acid, confirmed by IR bands at 1120–1160 cm⁻¹ (sulfone) .

Hydrolysis :

Spectroscopic Differentiation

Table 2: NMR Chemical Shifts (δ) of Methyl Groups in Sulfur-Containing Purine 3-Oxides

| Compound | Methyl Chemical Shift (δ) |

|---|---|

| 6-Methylmercaptopurine | 6.10 |

| 6-Methylsulfinylpurine 3-oxide | 6.90 |

| 6-Methylsulfonylpurine 3-oxide | 6.58 |

Key Observations :

- The downfield shift from thioether (δ 6.10) to sulfone (δ 6.58) correlates with increased sulfur oxidation.

Biological Activity

6-Methoxy-3H-purin-3-ol, a purine derivative, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a purine ring structure with a methoxy group at the 6-position. This configuration contributes to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been identified as an inhibitor or modulator in several biochemical pathways, potentially affecting processes such as:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication.

- Anticancer Properties : It may exert cytotoxic effects on tumor cells by disrupting cellular proliferation and promoting apoptosis .

Antiviral Activity

Research indicates that this compound can interfere with viral replication mechanisms. Its structural similarity to nucleotides allows it to incorporate into viral RNA or DNA, thereby inhibiting further replication.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung carcinoma (A549) and prostate cancer (DU145). The compound's mechanism involves inducing apoptosis and inhibiting tubulin polymerization, which is crucial for cell division .

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on human tumor cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The compound was particularly effective against multidrug-resistant cell lines, highlighting its potential as a novel anticancer agent .

Study 2: Antiviral Mechanisms

Another investigation focused on the antiviral properties of this compound against specific viruses. The study found that the compound inhibited viral entry and replication in host cells, suggesting a dual mechanism of action involving both direct viral inhibition and modulation of host cellular pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 6-Methoxy-2(3H)-benzoxazolone | Benzoxazole derivative | Antimicrobial properties |

| 6-Methoxy-3-methylindole | Indole derivative | Neuroprotective effects |

| 6-Methoxy-purine derivatives | Purine derivatives | Antiviral and anticancer effects |

This table illustrates that while other compounds share some biological activities, the specific combination of structural features in this compound contributes to its distinct pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.